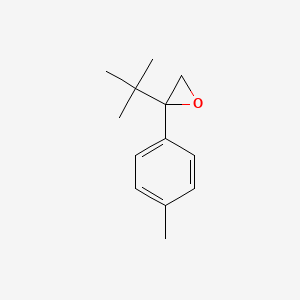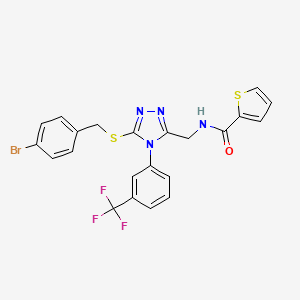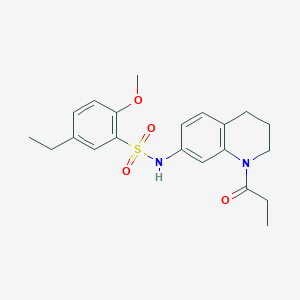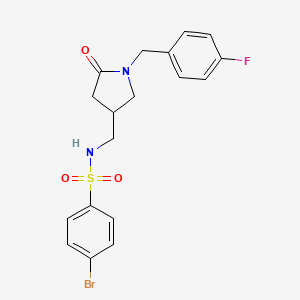
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step chemical process. The preparation involves the following key steps:
Formation of the 1,3,4-Thiadiazol-2-yl Component: : Starting with an appropriate amine and thiosemicarbazide under acidic conditions, the formation of the 1,3,4-thiadiazol-2-yl ring is achieved.
Acylation: : The 1,3,4-thiadiazole is acylated using 2-ethylbutanoyl chloride in the presence of a base, leading to the 2-ethylbutanamido derivative.
Thiomethylation: : Introducing a thiomethyl group to the resulting compound using a thiolating agent.
Formation of 4H-Pyran-4-Oxo Moiety: : Achieving the 4-oxo-4H-pyran structure through cyclization reactions involving appropriately substituted precursor compounds.
Esterification with 4-Chlorobenzoic Acid: : The final step involves esterification with 4-chlorobenzoic acid under dehydrating conditions to yield the target compound.
Industrial Production Methods
Large-scale production may use optimized synthetic pathways to enhance yield and reduce costs. This often involves:
Continuous flow chemistry systems to improve reaction efficiency.
Use of catalytic agents to expedite certain reaction steps.
Implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly on the sulfur atoms and the ethyl side chain, to form sulfoxides and sulfones.
Reduction: : Reduction of the 4-oxo moiety can yield the corresponding alcohol derivatives.
Substitution: : Nucleophilic substitution reactions can occur on the pyran ring and the chlorobenzoate moiety, allowing further functionalization.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophiles like alkoxides, amines, or thiols in the presence of a base or acidic catalyst.
Major Products
Sulfoxides and Sulfones: : From oxidation reactions.
Alcohol Derivatives: : From reduction reactions.
Functionalized Derivatives: : From substitution reactions, enhancing its chemical versatility.
Aplicaciones Científicas De Investigación
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate has diverse applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules. It can serve as a precursor for novel materials and chemical catalysts.
Biology: : Its derivatives may exhibit biological activity, potentially leading to developments in biochemistry and pharmacology.
Medicine: : Possible use in drug design and development, particularly for creating new therapeutic agents.
Industry: : Utilized in the production of specialized polymers and materials with unique properties.
Mecanismo De Acción
The compound exerts its effects through multiple mechanisms:
Molecular Targets: : Interaction with enzymes and receptors due to its diverse functional groups.
Pathways Involved: : Influencing biochemical pathways, including those related to metabolism and signal transduction. Its thiadiazole and pyran components are particularly notable for their ability to modulate biological activity.
Comparación Con Compuestos Similares
Compared to other similar compounds, 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate stands out due to:
Unique Structural Features: : The combination of 1,3,4-thiadiazole, 4-oxo-4H-pyran, and chlorobenzoate moieties.
Enhanced Reactivity: : The specific arrangement of functional groups enhances its reactivity and versatility in chemical reactions.
List of Similar Compounds
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate.
6-(((5-(2-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate.
6-(((5-(2-ethylhexanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate.
Propiedades
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O5S2/c1-3-12(4-2)18(27)23-20-24-25-21(32-20)31-11-15-9-16(26)17(10-29-15)30-19(28)13-5-7-14(22)8-6-13/h5-10,12H,3-4,11H2,1-2H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHFUFVGADUONP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2H-1,3-benzodioxol-5-yl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide](/img/structure/B2959675.png)
![2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2959677.png)









![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2,6-difluoro-N-(4-methoxyphenyl)benzenecarboxamide](/img/structure/B2959696.png)

